molecular formula C10H13NO B1606515 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide CAS No. 41043-09-8

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide

Cat. No.: B1606515
CAS No.: 41043-09-8
M. Wt: 163.22 g/mol
InChI Key: JCUFUNCNVIPEBV-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is of interest due to its unique structure, which includes a seven-membered ring fused to a pyridine ring with an N-oxide functional group.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide can be achieved through various synthetic routes. One common method involves the oxidation of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using cost-effective and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to more oxidized derivatives, while reduction can yield the parent amine .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide involves its interaction with molecular targets and pathways within biological systems. The N-oxide functional group can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: The parent compound without the N-oxide group.

    3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: A nitro-substituted derivative.

    (9R)-6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta[b]pyridin-5-one: A hydroxy-substituted derivative

Uniqueness

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFUNCNVIPEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343428
Record name 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41043-09-8
Record name 1-Oxo-6,7,8,9-tetrahydro-5H-1lambda~5~-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-cycloheptenopyridine (42.94 g, 0.292 mol) in glacial acetic acid (160 mL) at room temperature was added 30% H2O2 (30 mL) and the resultant solution was heated to 70° C. After 6 hours, the reaction mixture was cooled to room temperature, additional H2O2 (30 mL) was added, and the solution was heated at 70° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in CHCl3 (200 mL) and treated with solid Na2CO3 (100 g). After 1 hour, the supernatant was decanted and the residue was washed with warm CHCl3 (3×200 mL). The combined supernatants were filtered and concentrated to provide 60 g of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine 1-oxide as a yellow oil. 1H NMR (CDCl3) δ 1.63-1.73 (m, 4H), 1.82-1.91 (m, 2H), 2.77-2.83 (m, 2H), 3.36-3.42 (m, 2H), 6.94-7.05 (m, 2H), 8.17,(d, 1H, J=6.1 Hz).
Quantity
42.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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